molecular formula C11H14N4O B13193100 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole

Cat. No.: B13193100
M. Wt: 218.26 g/mol
InChI Key: QMORGJMFJIJVME-RIYZIHGNSA-N
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Description

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole is a hydrazine-functionalized imidazoline derivative with a 4-methoxyphenyl substituent. This compound belongs to the imidazoline class, which is recognized for its diverse pharmacological activities, including antihypertensive, antihyperglycemic, and anti-inflammatory properties . The synthesis of structurally related imidazoline derivatives, such as 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (E02), involves condensation of 4-methoxybenzaldehyde with ethylenediamine in the presence of NBSac (N-bromosuccinamide) in dichloromethane, yielding 82% product .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)8-14-15-11-12-6-7-13-11/h2-5,8H,6-7H2,1H3,(H2,12,13,15)/b14-8+

InChI Key

QMORGJMFJIJVME-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NCCN2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an imidazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazoline Derivatives

Compound Name Substituents Key Activity Synthesis Yield (%) Reference
2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole Hydrazine-ylidene, 4-methoxyphenyl Antihypertensive (predicted) N/A
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (E02) 4-Methoxyphenyl Broad pharmacological potential 82
EMAC2056 (HIV RT Inhibitor) Hydrazine-ylidene-thiazole HIV RT inhibition (IC₅₀: 2 μM) N/A
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole Fluorine, methyl Improved metabolic stability 75
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole Chlorophenyl, diphenyl Cytotoxic (IC₅₀: 75 μM) 85

Biological Activity

The compound 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole is a hydrazine derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H15_{15}N4_4O
  • Molecular Weight : 346.17 g/mol
  • CAS Number : 2649088-05-9

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the imidazole ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Biological Activities

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound show significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds containing imidazole rings have been reported to inhibit the growth of several cancer cell lines, including breast and liver cancer cells. In vitro studies suggest that these compounds can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibition of growth in breast and liver cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : The compound could bind to cell surface receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Study 1: Antimicrobial Evaluation

Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity using the cylinder well diffusion method. Among the tested compounds, those structurally similar to this compound showed promising results against S. aureus and E. coli, indicating potential for further development as antimicrobial agents .

Study 2: Anticancer Activity

In a study focusing on the anticancer properties of imidazole derivatives, it was found that compounds with similar structures could significantly inhibit the proliferation of various cancer cells, including those from breast and liver cancers. The results suggested that these compounds could serve as lead candidates for new anticancer therapies .

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